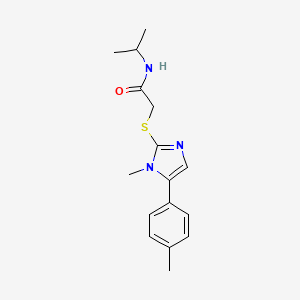

N-isopropyl-2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide

Description

N-Isopropyl-2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic imidazole-derived compound featuring a thioacetamide backbone. Its structure includes:

- Imidazole core: Substituted with a methyl group at the 1-position and a p-tolyl (para-methylphenyl) group at the 5-position.

- Thioether linkage: Connects the imidazole moiety to the acetamide group.

- N-Isopropyl acetamide: Provides steric bulk and modulates solubility.

Properties

IUPAC Name |

2-[1-methyl-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3OS/c1-11(2)18-15(20)10-21-16-17-9-14(19(16)4)13-7-5-12(3)6-8-13/h5-9,11H,10H2,1-4H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPQZILWGYFPRDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2C)SCC(=O)NC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide typically involves multiple steps:

-

Formation of the Imidazole Ring: : The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde (in this case, p-tolualdehyde).

-

Thioacetamide Introduction: : The thioacetamide group is introduced through a nucleophilic substitution reaction. This involves the reaction of the imidazole derivative with thioacetic acid or its derivatives under basic conditions.

-

N-isopropyl Substitution: : The final step involves the alkylation of the nitrogen atom on the imidazole ring with isopropyl halide (e.g., isopropyl bromide) in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. The use of automated systems for precise control of temperature, pressure, and reactant concentrations would be essential to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the imidazole ring or the thioacetamide group, potentially leading to the formation of amines or thiols.

Substitution: The aromatic ring and the imidazole ring can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Halogenating agents (e.g., bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

Sulfoxides and Sulfones: From oxidation reactions.

Amines and Thiols: From reduction reactions.

Substituted Imidazoles: From substitution reactions.

Scientific Research Applications

Anticancer Activity

N-isopropyl-2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide has also been investigated for its anticancer properties. Research indicates that imidazole derivatives can inhibit various cancer cell lines effectively.

Case Study: Anticancer Efficacy

- A study on imidazole-based compounds found IC50 values as low as 0.26 μM against multiple cancer types, suggesting that N-isopropyl derivatives could similarly inhibit cancer cell proliferation . The mechanism of action is believed to involve the disruption of cellular signaling pathways critical for tumor growth.

Antimicrobial Properties

The compound has shown promise in antimicrobial research as well. Its structural framework is conducive to interactions with microbial targets, potentially leading to effective treatments.

Case Study: Antimicrobial Evaluation

- In vitro studies have assessed various benzimidazole derivatives for antimicrobial activity against Mycobacterium tuberculosis. The synthesized derivatives demonstrated significant inhibitory effects, which may extend to N-isopropyl derivatives due to their structural analogies .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step processes that integrate key intermediates such as substituted imidazoles and thioacetamides. The final product's efficacy is influenced by its molecular conformation and electronic properties, which affect its interaction with biological targets.

Mechanism of Action

The mechanism of action of N-isopropyl-2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, potentially inhibiting their activity. The thioacetamide group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their function. These interactions can affect various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Imidazole Core

- Compound 26 (): N-Isopropyl-2-((4-phenyl-1H-imidazol-2-yl)thio)acetamide Key difference: Lacks the 1-methyl and 5-p-tolyl groups; instead, it has a phenyl group at the 4-position of the imidazole. Synthesis: Utilizes HATU/DIPEA-mediated coupling of 2-((4-phenyl-1H-imidazol-2-yl)thio)acetic acid with isopropylamine, yielding 96% purity . The phenyl group at the 4-position may alter electronic properties compared to the p-tolyl group.

- Benzothiazol-Imidazole Hybrids (): N-(6-Substituted-benzothiazol-2-yl)-2-[[4,5-dimethyl-1-(p-tolyl)imidazol-2-yl]thio]acetamide Key difference: Replaces the isopropyl acetamide with a benzothiazol group. Activity: Exhibits cytotoxic effects against C6 glioma cells (IC50 = 15.67 µg/mL) .

Modifications in the Acetamide Side Chain

- Perfluoroalkyl Derivatives (): Acetamide, N-[3-(dimethylamino)propyl]-, 2-[(γ-ω-perfluoro-C4-20-alkyl)thio] derivs. Key difference: Incorporates perfluoroalkyl chains instead of isopropyl. Implications: Perfluoroalkyl groups increase chemical stability and hydrophobicity but raise environmental persistence concerns .

Anticancer Activity

- Compound 21 (): N-(Benzofuran-5-yl)-2-((4-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetamide Activity: Designed as an IMPDH inhibitor; bromophenyl substitution enhances halogen bonding with enzyme active sites .

Enzyme Inhibition

- IMPDH-Targeted Compounds () : Fragment-based design emphasizes the importance of the thioacetamide linkage for binding to IMPDH’s NAD<sup>+</sup> pocket.

Physicochemical Properties

Key Research Findings and Implications

- Substituent Position Matters : The 5-p-tolyl group in the target compound likely enhances target selectivity compared to 4-phenyl analogs (e.g., Compound 26) by aligning with hydrophobic enzyme pockets .

- Thioacetamide Linkage : Critical for maintaining hydrogen-bonding interactions in enzyme inhibition, as seen in IMPDH-targeted compounds .

- N-Isopropyl vs. Benzothiazol : The isopropyl group balances solubility and binding affinity, making it preferable for oral bioavailability compared to highly aromatic analogs .

Biological Activity

N-isopropyl-2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide, also known as IMP-1088, is a synthetic compound with notable biological activity, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by diverse sources.

Chemical Structure and Properties

The compound features an imidazole ring with a p-tolyl substituent and a thioacetamide moiety. Its structure is pivotal for its biological interactions:

- Molecular Formula : C17H22N2S

- CAS Number : 1206996-55-5

- Molecular Weight : 290.44 g/mol

The presence of the imidazole ring allows for interactions with various biological targets, enhancing its potential as a therapeutic agent.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The imidazole ring can bind to metal ions or enzyme active sites, inhibiting their function.

- Covalent Bond Formation : The thioacetamide group can form covalent bonds with nucleophilic residues in proteins, modulating their activity.

- Bioactivity Modulation : These interactions can influence various biochemical pathways, leading to antimicrobial and anticancer effects.

Antimicrobial Properties

Research indicates that N-isopropyl derivatives exhibit significant antimicrobial effects. For instance:

- Minimum Inhibitory Concentration (MIC) : Studies have shown that related compounds display MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens, including Staphylococcus aureus and Escherichia coli .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| IMP-1088 | 0.22 - 0.25 | Staphylococcus aureus |

| Other Derivatives | 0.25 - 0.30 | E. coli |

Anticancer Activity

The compound has also been investigated for its anticancer properties:

- Cell Viability Assays : In vitro studies demonstrate that N-isopropyl derivatives reduce cell viability in cancer cell lines, with IC50 values indicating potent activity against specific cancer types.

Case Studies

-

Antimicrobial Evaluation :

A study evaluated the antimicrobial efficacy of several pyrazole derivatives similar to IMP-1088, finding that compounds with structural similarities exhibited strong inhibition against bacterial biofilms . -

Cytotoxicity Assessment :

Another study assessed the cytotoxic effects of IMP-1088 on human cancer cell lines, revealing significant reductions in cell proliferation at low concentrations (IC50 < 10 μM), suggesting its potential as an anticancer agent . -

Mechanistic Insights :

Research into the mechanistic pathways of IMP-1088 revealed that it effectively inhibits critical enzymes involved in pathogen survival and proliferation, contributing to its antimicrobial efficacy .

Q & A

Basic: What are the optimal synthetic pathways for N-isopropyl-2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide, and how do reaction conditions influence yield?

Methodological Answer:

The compound is synthesized via multi-step reactions, typically involving:

- Step 1: Formation of the imidazole core using cyclization reactions (e.g., cycloaddition between substituted isocyanates and thioureas) .

- Step 2: Thioether linkage formation via nucleophilic substitution between the imidazole-2-thiol intermediate and N-isopropyl-2-chloroacetamide under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .

- Key Variables: Solvent polarity (DMF vs. ethanol), temperature, and catalyst (e.g., triethylamine) significantly impact reaction kinetics and purity. For example, inert atmospheres (N₂) reduce oxidation of sulfur-containing intermediates .

Basic: How is the compound structurally characterized to confirm its identity and purity?

Methodological Answer:

- Spectroscopy:

- ¹H/¹³C NMR: Assign peaks for imidazole protons (δ 7.2–8.1 ppm), thioether (–S–) adjacent methyl groups (δ 1.2–1.5 ppm), and acetamide carbonyl (δ ~170 ppm) .

- IR: Confirm thioamide C=S stretch (~650 cm⁻¹) and amide C=O (~1650 cm⁻¹) .

- Mass Spectrometry: High-resolution MS validates the molecular ion ([M+H]⁺) and fragments (e.g., loss of isopropyl group) .

- X-ray Crystallography: SHELX programs refine crystal structures to resolve bond angles and confirm stereochemistry .

Basic: What preliminary biological assays are recommended to screen its activity?

Methodological Answer:

- Antimicrobial: Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .

- Enzyme Inhibition: Kinase or protease inhibition assays (e.g., fluorescence-based BACE1 inhibition for Alzheimer’s targets) with IC₅₀ calculations .

- Cytotoxicity: MTT assays on human cell lines (e.g., HEK293) to establish selectivity indices .

Advanced: How can crystallographic data resolve contradictions in reported tautomeric forms of the imidazole ring?

Methodological Answer:

- Data Collection: High-resolution X-ray data (≤ 1.0 Å) using synchrotron sources to detect proton positions .

- Refinement: SHELXL refinement with restraints for disorder modeling (e.g., methyl group rotation) and hydrogen-bonding networks .

- Validation: Compare experimental bond lengths/angles with DFT-calculated values to confirm tautomeric preference (e.g., 1,4-diradical vs. 1,3-proton transfer forms) .

Advanced: What computational strategies are effective for structure-activity relationship (SAR) studies?

Methodological Answer:

- Docking Studies: AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., BACE1 active site), focusing on thioacetamide’s sulfur and aromatic π-stacking .

- QSAR Modeling: Use substituent descriptors (Hammett σ, LogP) to correlate p-tolyl/methyl groups with bioactivity .

- MD Simulations: GROMACS for stability analysis of ligand-protein complexes over 100-ns trajectories .

Advanced: How can analytical methods be validated for quantifying the compound in complex matrices?

Methodological Answer:

- HPLC: C18 column, mobile phase (ACN:water + 0.1% TFA), UV detection at 254 nm. Validate per ICH guidelines for LOD (≤ 0.1 µg/mL) and LOQ (≤ 0.3 µg/mL) .

- LC-MS/MS: MRM transitions (e.g., m/z 423 → 285 for quantification) with deuterated internal standards to correct matrix effects .

Advanced: What mechanistic studies elucidate its interaction with cytochrome P450 enzymes?

Methodological Answer:

- Enzyme Assays: Recombinant CYP3A4/2D6 inhibition assays with fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .

- Metabolite ID: LC-HRMS to detect hydroxylated or N-dealkylated metabolites .

- Spectroscopy: UV-vis titration to measure binding constants (Kd) via heme perturbation .

Advanced: How can solubility and stability challenges be addressed for in vivo studies?

Methodological Answer:

- Formulation: Use co-solvents (PEG 400) or cyclodextrins (HP-β-CD) to enhance aqueous solubility (>1 mg/mL) .

- Stability: pH-rate profiling (e.g., 2–9) to identify degradation pathways (hydrolysis at thioether linkage). Stabilize with antioxidants (e.g., BHT) .

- DSC/TGA: Monitor thermal degradation (Tonset > 200°C) for storage recommendations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.